Catechol violet

Description

Properties

IUPAC Name |

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRCKIRSVQAAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059429 | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Pyrocatechol violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-41-3 | |

| Record name | Pyrocatechol violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrocatechol Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrocatechol violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Catechol violet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]benzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Catechol Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Catechol Violet, an important triphenylmethane (B1682552) dye. The information presented herein is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development in understanding and utilizing this compound.

Chemical Structure and Identification

This compound, also known as pyrocatecholsulfonephthalein, is a sulfonphthalein dye. Its chemical structure consists of a sulfobenzoic acid anhydride (B1165640) backbone condensed with two catechol (1,2-dihydroxybenzene) moieties. This structure is responsible for its properties as a pH indicator and a complexometric indicator for metal ion titrations.

The definitive identification of this compound is based on the following identifiers:

-

IUPAC Name : 3,3-bis(3,4-dihydroxyphenyl)-3H-2,1-benzoxathiole-1,1-dione[1]

-

Molecular Formula : C₁₉H₁₄O₇S[1]

-

CAS Number : 115-41-3[1]

-

SMILES : O=S1(=O)OC(c2ccc(O)c(O)c2)(c3ccc(O)c(O)c3)c4ccccc14

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 386.38 g/mol | [2] |

| Melting Point | >200 °C (decomposes) | [3] |

| Boiling Point | 659.5 °C (Predicted) | |

| Density | 1.632 g/cm³ (Predicted) | |

| pKa | 7.21 (Predicted) | |

| Water Solubility | Soluble | [3] |

| λmax (in water) | Varies with pH | |

| 440 nm | [4] | |

| 575 nm | [4] | |

| 581 nm (in organic solvent with Sn(IV)) | [4] | |

| 660 nm (with Sn(IV) in acidic solution) | [4] |

Synthesis Pathway

The synthesis of this compound is achieved through the condensation of catechol with o-sulfobenzoic anhydride. This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich catechol rings attack the electrophilic carbonyl carbon of the anhydride.

The overall synthesis can be broken down into two main stages:

-

Preparation of o-Sulfobenzoic Anhydride : This precursor is typically synthesized from acid ammonium (B1175870) o-sulfobenzoate, which can be prepared from the hydrolysis of saccharin (B28170).

-

Condensation with Catechol : o-Sulfobenzoic anhydride is then reacted with catechol to yield this compound.

Below is a DOT script representation of the synthesis pathway.

Caption: Synthesis pathway of this compound from saccharin.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of Acid Ammonium o-Sulfobenzoate from Saccharin

This procedure is adapted from established organic synthesis protocols.

-

Materials :

-

o-Sulfobenzoic imide (saccharin)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

-

Procedure :

-

In a large flask equipped with a stirrer and reflux condenser, combine 188 g of saccharin, 565 mL of distilled water, and 188 g of concentrated HCl.

-

Heat the mixture to boiling with continuous stirring until all the solid dissolves (approximately 2.5-3 hours).

-

Add another 188 g of saccharin to the solution and continue heating with stirring until a clear solution is obtained (approximately 1.5-2 hours).

-

Continue heating for an additional hour.

-

Pour the hot solution into a suitable container and allow it to cool to crystallize.

-

Collect the crystals by suction filtration and wash them with ice-cold distilled water to remove excess HCl.

-

Dry the crystals to obtain acid ammonium o-sulfobenzoate. The mother liquor can be concentrated to yield a second crop of crystals.

-

Preparation of o-Sulfobenzoic Anhydride

This protocol describes the conversion of acid ammonium o-sulfobenzoate to the anhydride.

-

Materials :

-

Acid ammonium o-sulfobenzoate (finely powdered)

-

Thionyl chloride (SOCl₂)

-

-

Procedure :

-

In a flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

-

With stirring, add 145 g of thionyl chloride.

-

Gently warm the mixture on a steam bath to initiate the reaction, which evolves hydrogen chloride and sulfur dioxide. Continuous stirring is essential.

-

After approximately 15 hours of heating, the evolution of gases will slow down. Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (about 5 more hours).

-

Filter the hot mixture by suction to remove the solid ammonium chloride, and wash the solid with hot benzene.

-

Combine the filtrates and distill off the benzene until the volume is reduced to about 300 mL.

-

Cool the solution in an ice bath to crystallize the o-sulfobenzoic anhydride.

-

Collect the crystals. The product can be further purified by recrystallization from dry benzene or by distillation under reduced pressure.

-

Synthesis of this compound

This procedure is based on a patented method for the synthesis of this compound.[5]

-

Materials :

-

Catechol

-

o-Sulfobenzoic anhydride (referred to as o-methylbenzenesulfonic anhydride in the patent, which is likely a synonym or a closely related precursor)

-

Glacial acetic acid

-

Ether

-

-

Procedure :

-

Dissolve 1100 g of catechol in 3000 mL of toluene in a reaction vessel.

-

Add 900 g of dried and crushed o-sulfobenzoic anhydride to the solution.

-

Heat the mixture to reflux and maintain a temperature of 95-105 °C with stirring for 5 hours.[5]

-

Adjust the acidity of the reaction solution with glacial acetic acid until the solution turns completely yellow.[5]

-

Cool the reaction mixture and wash it with ether.

-

Allow the mixture to stand for 30 minutes, then collect the precipitate by filtration.[5]

-

Dry the product at 50 °C to obtain this compound.[5]

-

Reaction Mechanism

The synthesis of this compound from catechol and o-sulfobenzoic anhydride proceeds via a Friedel-Crafts-type acylation reaction, which is a form of electrophilic aromatic substitution. The following diagram illustrates the proposed logical workflow of the reaction mechanism.

Caption: Logical workflow of the this compound synthesis mechanism.

This guide provides essential technical information on the structure and synthesis of this compound. The detailed protocols and compiled data serve as a valuable resource for laboratory work and further research involving this versatile dye.

References

Synonyms for Catechol violet such as Pyrocatechol Violet and Pyrocatecholsulfonphthalein.

An In-depth Examination of Pyrocatechol Violet and Pyrocatecholsulfonphthalein

This technical guide provides a comprehensive overview of this compound, a versatile sulfonephthalein dye also known by its synonyms Pyrothis compound and Pyrocatecholsulfonphthalein. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and relevant biological activities.

Core Chemical and Physical Properties

This compound (C₁₉H₁₄O₇S) is a dark red-brown or greenish-yellow crystalline powder soluble in water and ethanol.[1][2] It is widely recognized for its utility as both a complexometric and pH indicator.[1][2]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄O₇S | [3] |

| Molecular Weight | 386.38 g/mol | [3] |

| CAS Number | 115-41-3 | [3] |

| Appearance | Dark red-brown/metallic or crystalline powder | [2] |

| Solubility | Soluble in water, ethylene (B1197577) glycol, monomethyl ether, and ethanol. | [2] |

| Melting Point | 185 °C (decomposes) | [2] |

| pKa | 7.21 (predicted) | [1][2] |

Applications in Analytical Chemistry

This compound's ability to form colored complexes with metal ions and its distinct color changes with pH make it a valuable reagent in various analytical techniques.

Complexometric Titrations

This compound is a widely used indicator for the complexometric titration of various metal ions, particularly copper(II) and tin(IV).[4] The dye chelates with metal ions to form a bluish-violet complex.[4] During titration with a chelating agent like EDTA, the metal-Catechol violet complex is disrupted at the endpoint, leading to a distinct color change.

Spectrophotometric Analysis

The formation of colored complexes with metal ions allows for their quantitative determination using spectrophotometry. A notable application is the determination of aluminum in water and soil samples.[5][6] The aluminum-Catechol violet complex exhibits a blue color with a maximum absorbance at approximately 585 nm.[5]

| Application | Analyte | Wavelength (λmax) | pH | Reference(s) |

| Spectrophotometric Determination | Aluminum | 585 nm | 6.0 - 6.1 | [5][7] |

| Cupric Ion Chelating Assay | Copper(II) | 632 nm | N/A | [8] |

pH Indicator

This compound also functions as a pH indicator, with a transition range from approximately pH 6.0 to 9.0. It exhibits a yellow color in acidic solutions, transitioning to violet and then purplish-red in alkaline conditions.

| pH Range | Color | Reference(s) |

| < 6.0 | Yellow | [1] |

| 6.0 - 9.0 | Transition to Violet | |

| > 9.0 | Purplish-Red |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a standard indicator solution for use in complexometric titrations.

Materials:

-

This compound powder

-

Distilled water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.[1]

-

Transfer the powder to a 100 mL volumetric flask.[1]

-

Add approximately 50 mL of distilled water to the flask.[1]

-

Swirl the flask to dissolve the powder completely.[1]

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[1]

-

Stopper the flask and invert it several times to ensure homogeneity.

Spectrophotometric Determination of Aluminum in Water

This method is adapted from established procedures for the analysis of acid-soluble aluminum in water samples.[5]

Materials:

-

Sample containing an unknown concentration of aluminum

-

This compound solution (as prepared above)

-

Buffer solution (pH 6.0-6.1)

-

Hydroxylammonium chloride solution

-

1,10-Phenanthroline (B135089) solution

-

Standard aluminum solution (for calibration curve)

-

Spectrophotometer

Procedure:

-

To a suitable aliquot of the water sample, add hydroxylammonium chloride and 1,10-phenanthroline to mask iron interference.[5]

-

Add the buffer solution to adjust the pH to 6.0-6.1.[7]

-

Add a precise volume of the this compound indicator solution. A blue-colored complex will form in the presence of aluminum.[5]

-

Allow the color to develop for a consistent period.

-

Measure the absorbance of the solution at 585 nm using a spectrophotometer.[5]

-

Prepare a calibration curve using standard aluminum solutions and the same procedure.

-

Determine the concentration of aluminum in the sample by comparing its absorbance to the calibration curve.

Synthesis of this compound

The following workflow outlines the synthesis of this compound as described in the patent literature. This process involves the reaction of catechol with o-sulfobenzoic acid anhydride.

Biological Activity and Signaling Pathways

While this compound itself has limited documented direct interactions with specific signaling pathways, its core component, catechol, has been studied for its biological effects. It is crucial to distinguish between the activities of these two related but distinct molecules.

Inhibition of Globin Synthesis

This compound has been reported to inhibit the synthesis of globin in reticulocyte lysates. However, the precise molecular mechanism and the signaling pathways involved in this inhibition have not been fully elucidated.

Effects of Catechol on Erythroid Differentiation

Research on catechol has shown that it can enhance hemin-induced hemoglobin accumulation in K562 cells, a human erythroleukemia cell line.[5] This effect is associated with an increase in the mRNA expression of α-globin, β-globin, and γ-globin genes.[5] The proposed mechanism involves a decrease in DNA methylation at specific CpG sites within these globin genes, suggesting an epigenetic regulatory role for catechol in erythroid differentiation.[5]

It is important to reiterate that these findings pertain to catechol and not directly to this compound. Further research is needed to determine if this compound exhibits similar activities.

The following diagram illustrates the proposed mechanism of action for catechol in enhancing erythroid differentiation.

References

- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 2. staff.buffalostate.edu [staff.buffalostate.edu]

- 3. Evidence for an inhibitor in the control of globin synthesis by hemin in a reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of DNA methylation in catechol-enhanced erythroid differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulm.edu [ulm.edu]

- 6. scispace.com [scispace.com]

- 7. zen-bio.com [zen-bio.com]

- 8. CN103387563A - Preparation method for this compound - Google Patents [patents.google.com]

A Technical Guide to Catechol Violet (CAS No. 115-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol Violet (CAS No. 115-41-3), a triphenylmethane (B1682552) dye, is a versatile chemical compound widely utilized in analytical chemistry.[1] Its primary applications lie in its function as a sensitive pH indicator and as a metallochromic indicator for complexometric titrations and spectrophotometric analysis of various metal ions. This technical guide provides an in-depth overview of the physicochemical properties, mechanisms of action, experimental protocols, and safety information for this compound, serving as a comprehensive resource for laboratory professionals.

Physicochemical Properties

This compound, also known as Pyrocatecholsulfonphthalein, is a red-brown crystalline powder.[2] Its fundamental properties are summarized below, highlighting its suitability for aqueous applications and analytical methodologies.

| Property | Value | Reference |

| CAS Number | 115-41-3 | [3] |

| Molecular Formula | C₁₉H₁₄O₇S | [1][2][3] |

| Molecular Weight | 386.38 g/mol | [1][2][3] |

| Melting Point | 185 °C (decomposes) | [2][3] |

| Appearance | Red-brown crystalline powder | [2] |

| Solubility | Soluble in water, ethanol, ethylene (B1197577) glycol | [2][3][4] |

| Insolubility | Insoluble in non-polar solvents (e.g., benzene, xylene) | [2] |

| IUPAC Name | 4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]benzene-1,2-diol | [1] |

Mechanism of Action

This compound's utility stems from two primary chemical behaviors: its response to changes in pH and its ability to form colored complexes with metal ions.

pH Indicator Mechanism

The molecule's structure contains hydroxyl (-OH) groups that can be protonated or deprotonated depending on the hydrogen ion concentration of the solution. This structural change alters the molecule's electronic conjugation, resulting in a distinct color change. The sequential deprotonation events allow it to be used as a multi-range pH indicator.

Metallochromic Indicator Mechanism

This compound acts as a chelating agent.[5] The two adjacent hydroxyl groups on its catechol moieties form stable, colored complexes with a wide range of metal ions. In a typical complexometric titration, the free indicator has one color. When it chelates with metal ions present in the analyte, it forms a complex with a different, distinct color (typically blue or blue-violet).[6][7] During titration with a stronger chelating agent like EDTA, the metal ions are progressively sequestered from the indicator, causing the solution to revert to the color of the free indicator at the endpoint.

Applications & Experimental Protocols

This compound is a proven reagent in both qualitative and quantitative analysis.

Complexometric Titrations

It is widely employed for the determination of metals that form stable complexes in acidic to neutral solutions.

| Metal Ion | Typical Titration pH | Endpoint Color Change |

| Bismuth (Bi³⁺) | 1.5 - 2.0 | Blue/Violet to Yellow |

| Thorium (Th⁴⁺) | ~3.0 | Blue to Yellow |

| Aluminum (Al³⁺) | ~6.0 | Blue to Yellow |

| Copper (Cu²⁺) | ~6.0 | Blue to Yellow |

| Zinc (Zn²⁺) | 4.0 - 7.0 | Blue to Yellow |

This protocol is adapted from established methods for determining bismuth content in various samples.[8][9]

-

Sample Preparation: Accurately weigh a sample containing 25-35 mg of Bismuth and transfer it to a 250 mL Erlenmeyer flask.

-

Digestion: Add 10.0 mL of 0.5 M nitric acid. For certain matrices, gently boil the solution for 5-10 minutes to ensure complete dissolution and release of Bi³⁺ ions.[8] Cool the solution to room temperature.

-

Dilution: Dilute the sample with approximately 90 mL of deionized water. The final pH of the solution should be approximately 1.5 to 1.6.[8][9]

-

Indicator Addition: Add 3-5 drops of a 0.1% aqueous this compound indicator solution. The solution should turn a distinct blue or blue-violet color.

-

Titration: Titrate the sample with a standardized 0.01 M EDTA solution. Swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the solution color sharply changes from blue/violet to a clear yellow.[8] The yellow color should persist for at least 5 minutes.

-

Calculation: Calculate the concentration of Bismuth based on the volume of EDTA titrant used.

Spectrophotometric Analysis

The formation of intensely colored metal-Catechol Violet complexes allows for the quantitative determination of trace metals.

This method is based on the formation of a blue-colored complex between aluminum and this compound.[10]

-

Sample Preparation: Pipette a sample aliquot (e.g., 30 mL) containing up to 0.3 mg/L of aluminum into a 50 mL volumetric flask.

-

Interference Masking (if necessary): To overcome interference from iron, add 1 mL of a hydroxylammonium chloride/1,10-phenanthroline reagent to chelate Fe(II).

-

Buffer Addition: Add a suitable buffer solution (e.g., hexamethylenetetramine) to adjust the pH to approximately 6.0.

-

Color Development: Add 1 mL of this compound solution and mix thoroughly. Allow the solution to stand for a specified time (e.g., 15 minutes) for full color development.

-

Measurement: Dilute the solution to the 50 mL mark with deionized water. Measure the absorbance of the solution at 585 nm using a spectrophotometer against a reagent blank.[10]

-

Quantification: Determine the aluminum concentration by comparing the absorbance to a calibration curve prepared from standard aluminum solutions. The calibration should be linear up to at least 0.3 mg/L.[10]

Synthesis and Purification

This compound is commercially available, but its synthesis can be achieved in a laboratory setting. A common method involves the reaction of catechol with o-sulfobenzoic acid anhydride (B1165640) (o-methylbenzenesulfonic anhydride) in a non-polar solvent like toluene.[11]

General Synthesis Steps: [11]

-

Catechol is dissolved in toluene.

-

Dried o-sulfobenzoic acid anhydride is added to the solution.

-

The mixture is heated under reflux at 95-105 °C for several hours.

-

The reaction is cooled, and the product is precipitated and washed, often with ether.

-

The final product is filtered and dried at a moderate temperature (~50 °C).

Purification of the crude product can be achieved by recrystallization from appropriate solvents.

Safety and Handling

While not acutely toxic, this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Information | Precautionary Measures |

| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2/2A), May cause respiratory irritation.[1][12] |

| Signal Word | Warning[12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[13] Use in a well-ventilated area or under a fume hood. |

| Handling | Avoid contact with skin and eyes.[2] Avoid breathing dust. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][13] Incompatible with strong oxidizing agents.[2][13][14] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[12][14] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[14] |

References

- 1. Pyrothis compound | C19H14O7S | CID 66993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound | 115-41-3 [chemicalbook.com]

- 4. Thermo Scientific Chemicals this compound | Fisher Scientific [fishersci.ca]

- 5. gspchem.com [gspchem.com]

- 6. 6. COMPLEXOMETRIC TITRATION.pptx [slideshare.net]

- 7. Pyrothis compound (115-41-3) - Pyrothis compound Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 11. CN103387563A - Preparation method for this compound - Google Patents [patents.google.com]

- 12. s.ewormholetime.com [s.ewormholetime.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

The Solubility Profile of Catechol Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Catechol Violet in aqueous and organic solvents. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized as an indicator, chelating agent, or for other analytical purposes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as Pyrothis compound, is a sulfonephthalein dye with the chemical formula C₁₉H₁₄O₇S.[1] It is widely used in analytical chemistry as a complexometric indicator for metal titrations, particularly for bismuth, thorium, and zirconium. Its utility is derived from its ability to form colored complexes with metal ions. The solubility of this compound is a critical physical property that dictates its application in various solvent systems and its performance in analytical assays. An understanding of its solubility characteristics is paramount for accurate and reproducible experimental outcomes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. Some sources indicate the need for sonication to facilitate dissolution, suggesting that the rate of dissolution may be slow.[2][3]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions and Notes |

| Water | 20 - 60 | 51.76 - 155.28 | A range is provided due to varying reports. Some sources state 20 mg/mL with the need for sonication.[2][3] Another indicates solubility as high as 60 mg/mL.[1] A value of 50 g/L (50 mg/mL) at 27°C has also been reported.[4] A lower solubility of 1 mg/mL is also cited.[4][5][6] |

| Dimethyl Sulfoxide (DMSO) | 35 | 90.58 | Requires sonication for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[2][3] |

| Ethanol (B145695) | ~1 | ~2.59 | Described as soluble, and slightly soluble in cold ethanol.[1][7][8] A specific value of 0.01 g/10 mL (1 mg/mL) in a mixture of ethanol and water has been reported.[5] |

| Methanol | ~1 | ~2.59 | A 0.1% solution (1 mg/mL) is described as a clear solution.[9] |

| Ethylene Glycol Monomethyl Ether | Soluble | - | No quantitative data available.[1][6][10] |

| Glacial Acetic Acid | Soluble | - | Used for recrystallization, indicating solubility.[10] |

| Non-polar Organic Solvents (e.g., Ether, Benzene, Xylene) | Insoluble | - | Consistently reported as insoluble in these solvents.[1][7][8] |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental methodology for determining the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.[2][7] This method is considered the gold standard for establishing the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of scintillation vials or sealed flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker with a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Calculate the solubility in mg/mL or other desired units, accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide provides essential data and methodologies for understanding and determining the solubility of this compound. The compound exhibits good solubility in water and polar organic solvents like DMSO, while being insoluble in non-polar organic solvents. The provided experimental protocol, based on the shake-flask method coupled with UV-Vis spectrophotometry, offers a reliable approach for quantifying its solubility in various media. This information is crucial for the effective application of this compound in research, analytical method development, and other scientific endeavors.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. filab.fr [filab.fr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

Catechol Violet (C₁₉H₁₄O₇S): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Catechol Violet (Pyrothis compound), a sulfonphthalein dye widely utilized in scientific research and drug development. This document details its core physicochemical properties, provides comprehensive experimental protocols for its application as a metallochromic and pH indicator, and outlines its utility in spectrophotometric analysis and complexometric titrations.

Core Compound Properties

This compound, with the molecular formula C₁₉H₁₄O₇S, is a triphenylmethane (B1682552) dye recognized for its versatile applications in analytical chemistry.[1] It is characterized by its ability to form distinctly colored complexes with various metal ions and to exhibit pH-dependent color changes, making it a valuable tool for quantitative analysis.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄O₇S | [2][3][4] |

| Molar Mass | 386.38 g/mol | [2][3][4][5] |

| CAS Number | 115-41-3 | |

| Appearance | Dark red-brown metallic or crystalline powder | |

| Melting Point | 185 °C (decomposes) | [4][6] |

| Solubility | Soluble in water, ethanol, ethylene (B1197577) glycol | [6] |

| pKa | 7.21 (predicted) | [4] |

pH-Dependent Colorimetric Profile

This compound functions as a pH indicator, displaying a spectrum of colors across a wide pH range. This property is crucial for buffering solutions to the correct pH during experimental procedures to ensure accurate and reproducible results.

| pH Range | Color |

| 1.0 - 5.0 | Yellow |

| 6.0 - 7.0 | Yellow to Purple |

| 7.0 - 9.0 | Purple |

| > 9.0 | Reddish-Purple |

Data compiled from multiple sources.

Experimental Protocols and Applications

This compound is a versatile reagent in analytical chemistry, primarily employed in spectrophotometric analysis and as an indicator for complexometric titrations.

Spectrophotometric Determination of Aluminum in Water

This protocol details a method for quantifying acid-soluble aluminum in aqueous samples. The procedure is based on the formation of a blue-colored complex between aluminum and this compound, which is measured spectrophotometrically at 585 nm.[3] To mitigate interference from iron, a common interfering ion, 1,10-phenanthroline (B135089) is used as a chelating agent.[3]

Reagents and Preparation:

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. This solution is stable for several weeks.

-

1,10-Phenanthroline/Hydroxyammonium Chloride Reagent: Prepare as specified by standard methods for water analysis to mask iron interference.

-

Buffer Solution (Hexamine): Prepare a suitable buffer to maintain the required pH for the complex formation.

-

Standard Aluminum Solution (1000 mg/L): Use a certified standard for calibration. Prepare working standards by serial dilution.

Experimental Procedure:

-

Sample Preparation: Acidify water samples upon collection to preserve the aluminum.

-

Calibration Curve: Prepare a series of aluminum standards (e.g., 0.05, 0.1, 0.2, 0.3 mg/L) from the stock solution.

-

Color Development:

-

To a 50 mL volumetric flask, add 30 mL of the sample or standard.

-

Add the 1,10-phenanthroline/hydroxyammonium chloride reagent to complex any iron present.

-

Add the this compound solution.

-

Add the hexamine buffer solution to adjust the pH to the optimal range for Al-PV complex formation.

-

Dilute to the 50 mL mark with deionized water and mix thoroughly.

-

-

Spectrophotometric Measurement: After allowing for color development (typically 10-15 minutes), measure the absorbance of the solution at 585 nm against a reagent blank.[3]

-

Quantification: Plot the absorbance of the standards versus their concentration to create a calibration curve. Determine the aluminum concentration in the samples from this curve.

Indicator for Complexometric EDTA Titration

This compound serves as an excellent indicator for the complexometric titration of various metal ions with Ethylenediaminetetraacetic acid (EDTA). It is particularly useful in back-titration procedures.

General Protocol for Back-Titration:

-

Chelation: Add a known excess of a standard EDTA solution to the solution containing the metal ion of interest.

-

pH Adjustment: Buffer the solution to a pH where the metal-EDTA complex is stable and the indicator provides a distinct color change. For many titrations involving this compound, a pH between 6 and 7 is optimal, offering a clear yellow-to-blue endpoint.[5][7]

-

Titration: Titrate the excess (unreacted) EDTA with a standard solution of a second metal ion, such as Al³⁺, until the endpoint is reached.[5][7]

-

Endpoint Detection: The endpoint is signaled by a sharp color change. As the titrant (e.g., Al³⁺) complexes the last of the free EDTA, it then reacts with the indicator, causing the solution to change from the color of the free indicator (yellow at pH 6-7) to the color of the metal-indicator complex (blue).[5][7]

Preparation of Indicator Solution:

-

This compound Indicator (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of deionized water.

References

- 1. CN103387563A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]

- 3. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 4. Extraction-spectrophotometric determination of aluminium in river water with pyrothis compound and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrothis compound (Table 12-3) is to be used as a metal ion indicator i.. [askfilo.com]

- 6. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 7. Pyrothis compound (Table 12-3) is to be used as a metal ion indicator i.. [askfilo.com]

The Inner Workings of Catechol Violet: A Technical Guide to its Complexometric Indication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Catechol Violet as a complexometric indicator. It provides a comprehensive overview of its chemical properties, the principles governing its interaction with metal ions, and detailed protocols for its application in quantitative analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this compound in their work.

Introduction to this compound

This compound, also known as Pyrothis compound, is a sulfonephthalein dye recognized for its dual functionality as both a pH indicator and a metallochromic indicator.[1][2] Its utility in complexometric titrations stems from its ability to form distinctly colored complexes with a variety of metal ions.[3] The formation and stability of these complexes are highly dependent on the pH of the solution, a characteristic that allows for the selective determination of certain metal ions.[4]

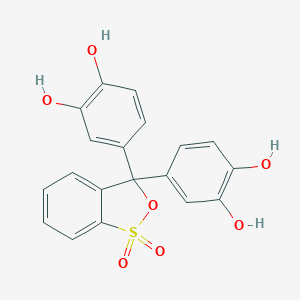

Chemical Structure:

This compound's structure features two catechol rings (1,2-dihydroxybenzene) and a sultone ring. The hydroxyl groups on the catechol moieties are the primary sites for chelation with metal ions.

Caption: Chemical Structure of this compound.

Mechanism of Action as a Complexometric Indicator

The function of this compound as a complexometric indicator is predicated on the following principles:

-

Complex Formation: In solution, this compound can donate electrons from its hydroxyl groups to form stable chelate complexes with metal ions. This chelation involves the formation of one or more rings, which enhances the stability of the complex.

-

Color Change: The free indicator anion in solution possesses a different color from the metal-indicator complex. This color change is a result of the alteration of the electronic structure of the dye molecule upon coordination with a metal ion.

-

Displacement Reaction: During a complexometric titration, a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), is added to the solution containing the metal ion and the this compound indicator. EDTA forms a more stable complex with the metal ion than this compound does.

-

Endpoint Determination: Initially, the color of the solution is that of the metal-indicator complex. As EDTA is added, it progressively binds with the free metal ions. At the endpoint of the titration, all the metal ions have been complexed by EDTA. The final drop of EDTA then displaces the metal ion from the weaker metal-indicator complex, causing the solution to revert to the color of the free indicator. This sharp color change signals the completion of the reaction.

The equilibrium of this process can be represented as:

M-Indicator (Color A) + EDTA ⇌ M-EDTA + Indicator (Color B)

For a successful titration, the stability of the metal-EDTA complex must be significantly greater than the stability of the metal-indicator complex.[5]

Caption: Workflow of Complexometric Titration using this compound.

Quantitative Data

The effectiveness of this compound as a complexometric indicator is dependent on factors such as pH, the stability of the metal-indicator complex, and the molar absorptivity of the different species in solution.

pH Dependence and Color Changes

This compound exhibits different colors at various pH ranges due to changes in its molecular structure. This property is crucial for its function as both a pH and a complexometric indicator.

| pH Range | Color of Free Indicator |

| 1.2 - 2.8 | Red to Yellow |

| 2.0 - 7.0 | Yellow |

| 6.0 - 7.0 | Yellow to Purple |

| 7.0 - 9.0 | Purple |

| > 9.0 | Purplish-Red |

Data compiled from various sources.[1]

Stability of Metal-Catechol Violet Complexes

| Metal Ion | log β | Conditions |

| Sn(IV) | Varies with stoichiometry | pH dependent |

| Bi(III) | - | Titratable at pH 1.5-2.0 |

| Th(IV) | - | Titratable at low pH |

Note: The stability constants are often determined under specific experimental conditions (e.g., ionic strength, temperature) and may vary.[6]

Molar Absorptivity

The molar absorptivity (ε) of the free indicator and its metal complexes determines the intensity of the color observed. This parameter is vital for spectrophotometric studies and for understanding the sharpness of the color change at the titration endpoint.

| Species | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Conditions |

| This compound (pH ~7) | ~444 | - | Neutral solution |

| Cu²⁺-Catechol Violet Complex | ~623 | ~2920 | pH 5.5-8.0 |

Experimental Protocols

The following section provides a detailed methodology for the use of this compound in the complexometric titration of Bismuth.

Preparation of 0.1% w/v this compound Indicator Solution

Materials:

-

This compound powder

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Swirl the flask gently until the this compound is completely dissolved.

-

Dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure homogeneity.[1]

Direct Complexometric Titration of Bismuth(III) with EDTA using this compound

Principle:

Bismuth(III) ions form a stable, colored complex with this compound at a low pH. This complex is then titrated with a standard solution of EDTA, which forms an even more stable, colorless complex with Bi(III). The endpoint is indicated by a sharp color change from the Bi-Indicator complex to the free indicator. This titration is highly selective for bismuth at a pH of approximately 1.5-2.0, as many other common divalent cations do not interfere under these acidic conditions.[2]

Reagents and Solutions:

-

Standard 0.01 M EDTA solution

-

Bismuth(III) sample solution

-

Nitric acid (HNO₃) or perchloric acid (HClO₄) to adjust pH

-

0.1% w/v this compound indicator solution

-

pH meter or pH indicator paper

Procedure:

-

Pipette a known volume of the Bismuth(III) sample solution into a clean Erlenmeyer flask.

-

Dilute the sample with distilled water to a suitable volume (e.g., 50-100 mL).

-

Carefully adjust the pH of the solution to 1.5 - 2.0 by adding dilute nitric acid or perchloric acid dropwise. Use a pH meter for accurate measurement.

-

Add 3-5 drops of the 0.1% this compound indicator solution. The solution should turn a distinct color, typically blue or violet, indicating the formation of the Bi-Indicator complex.

-

Titrate the solution with the standard 0.01 M EDTA solution from a burette. Add the EDTA solution dropwise with constant swirling.

-

As the endpoint is approached, the color of the solution will begin to change. The endpoint is reached when the color sharply changes to the color of the free indicator (typically yellow or greenish-yellow) and persists for at least 30 seconds.[1][2]

-

Record the volume of EDTA solution used.

-

Repeat the titration at least two more times to ensure accuracy and calculate the average volume of EDTA used.

Calculations:

The concentration of Bismuth(III) in the sample can be calculated using the following formula:

Molarity of Bi³⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Bi³⁺ sample

Interferences:

While the titration is selective at low pH, certain ions can still interfere. Potential interfering ions include Fe³⁺, Sn⁴⁺, and Hg²⁺. Masking agents can be employed to eliminate these interferences. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which does not interfere.[8]

References

The Discovery and Enduring Legacy of Catechol Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol dyes, a fascinating and versatile class of organic compounds, have a rich history rooted in the study of natural pigments and have evolved into critical tools in modern science and technology. Characterized by the presence of a 1,2-dihydroxybenzene moiety, these dyes exhibit unique chemical properties that enable their use in a wide array of applications, from traditional textile dyeing to advanced biomedical imaging and diagnostics. Their ability to form strong complexes with metal ions, participate in redox reactions, and adhere to various surfaces has made them a subject of intense research and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental methodologies related to catechol dyes, offering valuable insights for researchers, scientists, and professionals in drug development.

A Journey Through Time: The History of Catechol Dyes

The story of catechol dyes begins with the isolation of catechol itself. In 1839, H. Reinsch first obtained catechol by distilling catechin, a natural product extracted from the mimosa plant (Acacia catechu). However, the journey to synthetic dyes was significantly propelled by the burgeoning field of organic chemistry in the 19th century.

A pivotal moment in the history of synthetic dyes, and by extension catechol dyes, was the synthesis of Alizarin (B75676) . This vibrant red dye was historically extracted from the root of the madder plant (Rubia tinctorum) and has been used for centuries, with evidence of its use found in ancient Egypt. In 1826, the French chemist Pierre-Jean Robiquet isolated alizarin from madder root.[1] The major breakthrough came in 1868 when German chemists Carl Graebe and Carl Liebermann, working for BASF, developed a method to synthesize alizarin from anthracene, a component of coal tar.[2][3] This marked the first time a natural dye was produced synthetically on an industrial scale, revolutionizing the dye industry and drastically reducing the reliance on natural sources.[2] The synthetic process involved the sulfonation of anthraquinone (B42736) followed by fusion with alkali and an oxidizing agent.[3]

Following the success of alizarin, the development of other synthetic dyes, including those incorporating the catechol moiety, accelerated. The late 19th and early 20th centuries saw the rise of various classes of synthetic dyes, with chemists exploring the chromophoric properties of different organic structures. While not always the primary chromophore, the catechol group was often incorporated to modulate the dye's color, solubility, and binding properties, particularly for use as mordant dyes and later as analytical indicators.

The Chemistry of Color: Synthesis of Key Catechol Dyes

The synthesis of catechol dyes encompasses a variety of organic reactions, tailored to the desired dye class and application. Below are detailed protocols for the synthesis of representative catechol dyes.

Anthraquinone Dyes: Alizarin Red S

Alizarin Red S is a sulfonated derivative of alizarin, which enhances its water solubility.

Experimental Protocol: Synthesis of Alizarin Red S [4]

-

Sulfonation of Alizarin:

-

Carefully add 1,2-dihydroxyanthraquinone (alizarin) to fuming sulfuric acid (oleum). .

-

Heat the mixture to allow for the sulfonation reaction to proceed. The sulfonic acid group primarily attaches to the 3-position of the anthraquinone nucleus.

-

-

Conversion to the Sodium Salt:

-

After the reaction is complete, the mixture is cooled and carefully poured into a saturated sodium chloride solution.

-

The sodium salt of alizarin sulfonic acid, Alizarin Red S, precipitates out of the solution.

-

The precipitate is then filtered, washed with a sodium chloride solution, and dried.

-

Triphenylmethane (B1682552) Dyes: Catechol Violet

This compound (Pyrothis compound) is a triphenylmethane dye widely used as a complexometric indicator.

Experimental Protocol: Synthesis of this compound

-

Condensation Reaction:

-

Dissolve catechol in a suitable solvent such as toluene.

-

Add o-sulfobenzoic acid anhydride (B1165640) and a dehydrating agent (e.g., zinc chloride).

-

Heat the mixture under reflux. The catechol undergoes a condensation reaction with the o-sulfobenzoic acid anhydride to form the leuco form of the dye.

-

-

Oxidation:

-

The leuco compound is then oxidized to the colored triphenylmethane dye. This can be achieved using an oxidizing agent such as manganese dioxide or by bubbling air through the reaction mixture in the presence of a catalyst.

-

-

Purification:

-

The crude dye is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Azo Dyes: Catechol-Containing Azo Dyes

Azo dyes containing a catechol moiety can be synthesized through a diazo coupling reaction.

Experimental Protocol: Synthesis of a Catechol-Based Azo Dye [5][6]

-

Diazotization of an Aromatic Amine:

-

Dissolve the primary aromatic amine (e.g., sulfanilic acid) in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution with constant stirring. The reaction forms a diazonium salt. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.

-

-

Azo Coupling with Catechol:

-

Dissolve catechol in an alkaline solution (e.g., sodium hydroxide (B78521) solution) and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the catechol solution with vigorous stirring. The coupling reaction occurs at the position para to one of the hydroxyl groups of the catechol, resulting in the formation of the azo dye.

-

-

Isolation and Purification:

-

The azo dye often precipitates from the reaction mixture. It can be isolated by filtration.

-

Purification can be achieved by recrystallization from an appropriate solvent.

-

Quantitative Data of Representative Catechol Dyes

The utility of catechol dyes in various applications is dictated by their physicochemical and photophysical properties. The following tables summarize key quantitative data for some common catechol dyes.

| Dye | Molecular Formula | Molar Mass ( g/mol ) | pKa | Solubility |

| Alizarin Red S | C₁₄H₇NaO₇S | 342.26 | 4.5, 11[4] | Soluble in water and alcohol.[4][7] |

| Pyrothis compound | C₁₉H₁₄O₇S | 386.38 | - | Soluble in water and ethanol.[8] |

| Pyrogallol Red | C₁₉H₁₂O₈S | 400.36 | - | Soluble in water and ethanol.[9] |

| Bromopyrogallol Red | C₁₉H₁₀Br₂O₈S | 558.15 | - | Slightly soluble in water. |

| Dye | Solvent | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Alizarin Red S | Water | 556, 596[4] | - | - | - |

| Pyrothis compound | Methanol | 442 - 446[10] | > 380 (at λ_max)[10] | - | - |

| Pyrogallol Red | pH 8.0 Buffer | 539 - 543 | - | - | - |

| Bromopyrogallol Red | Methanol | 552 | ≥450 (at 475 nm) | - | - |

Key Experimental Protocols and Workflows

Workflow for Synthesis and Characterization of a Novel Catechol Dye

The development of new catechol dyes follows a systematic workflow from conceptual design to final characterization.

Detailed Methodologies:

-

Structural Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the chemical structure of the synthesized dye.[11]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the synthesized dye.

-

Photophysical Characterization: This involves measuring the absorption and emission spectra using a UV-Vis spectrophotometer and a fluorometer, respectively. The molar extinction coefficient is determined using the Beer-Lambert law. The fluorescence quantum yield is typically measured relative to a known standard.

Experimental Protocol for Measuring Fluorescence Quantum Yield (Relative Method)[3][13]

-

Prepare a series of dilute solutions of both the sample dye and a standard dye with a known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Signaling Pathways: The Role of Catechols in Melanogenesis

Catechol derivatives are central to the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. The melanogenesis pathway is a complex signaling cascade that begins with the amino acid tyrosine.

Experimental Workflow: Investigating Melanogenesis in vitro

A common method to study the effects of compounds on melanogenesis is to use cultured melanoma cells (e.g., B16F10 cells) and measure changes in melanin content and the expression of key melanogenic enzymes.

Detailed Methodologies:

-

Melanin Quantification: After treatment, cells are lysed, and the melanin is solubilized in NaOH. The absorbance of the solution is then measured at 405 nm and compared to a standard curve of synthetic melanin.

-

Western Blotting: This technique is used to quantify the expression levels of key enzymes in the melanogenesis pathway, such as tyrosinase, TRP-1, and TRP-2.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[7][12]

-

Logical Relationships in Catechol Dye Applications

Selection of a Catechol-Based Colorimetric Sensor

The choice of a catechol-based colorimetric sensor for a specific analyte depends on several factors.

Conclusion

Catechol dyes represent a remarkable confluence of natural product chemistry, synthetic innovation, and modern analytical science. From their historical roots in the ancient dye, alizarin, to their contemporary use in sophisticated biosensors and imaging agents, the unique properties of the catechol moiety continue to inspire the development of new functional molecules. This guide has provided a comprehensive overview of the discovery, synthesis, and key experimental methodologies associated with catechol dyes. By understanding their history, mastering their synthesis, and applying rigorous characterization techniques, researchers can continue to unlock the vast potential of this versatile class of compounds for a wide range of scientific and technological advancements.

References

- 1. Synthesis of Catechol Derived Rosamine Dyes and Their Reactivity toward Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. PYROGALLOL RED(32638-88-3) 1H NMR [m.chemicalbook.com]

- 4. Alizarin Red S CAS#: 130-22-3 [m.chemicalbook.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]

- 7. Alizarin Red S | 130-22-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gspchem.com [gspchem.com]

- 11. Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Natural sources and derivatives of catechol compounds.

An In-depth Technical Guide to Catechol Compounds: Natural Sources and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of catechol compounds, covering their natural origins, synthetic derivatives, and significance in various scientific fields. It includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support research and development efforts.

Natural Sources of Catechol Compounds

Catechol (1,2-dihydroxybenzene) and its derivatives are widespread in nature, found in a variety of plants, fruits, and microorganisms. In plants, they play crucial roles in processes like pigmentation, defense against pathogens, and protection from UV radiation. The characteristic browning of fruits and vegetables like apples and potatoes when cut is due to the oxidation of naturally occurring catechols by the enzyme catechol oxidase[1][2].

Catechol can be found in free form in plants like kino and in beechwood tar[3]. Plant-derived melanins are sometimes referred to as 'catechol melanins' as they can yield catechol upon alkali fusion[4]. Furthermore, microorganisms are capable of degrading aromatic compounds and lignin, with catechol being an intermediary product of this process[5][6][7].

Table 1: Quantitative Data on Catechol in Various Natural Sources

| Food Source | Food Group | Mean Content | Minimum Content | Maximum Content |

| Dark Beer | Alcoholic Beverages | 0.01 mg/100 ml | 0.01 mg/100 ml | 0.01 mg/100 ml |

| Regular Beer | Alcoholic Beverages | 0.0011 mg/100 ml | 0.0011 mg/100 ml | 0.0011 mg/100 ml |

| Cocoa Powder | Coffee and Cocoa | 0.12 mg/100 g FW | 0.12 mg/100 g FW | 0.12 mg/100 g FW |

| Arabica Coffee (Filter) | Non-alcoholic Beverages | 0.54 mg/100 ml | 0.54 mg/100 ml | 0.54 mg/100 ml |

| Coffee (Filter) | Non-alcoholic Beverages | 0.41 mg/100 ml | 0.04 mg/100 ml | 0.70 mg/100 ml |

| Decaffeinated Coffee (Filter) | Non-alcoholic Beverages | 0.04 mg/100 ml | 0.04 mg/100 ml | 0.04 mg/100 ml |

Source: Phenol-Explorer Database[8]

Derivatives of Catechol Compounds

The catechol scaffold is a vital structural component in medicinal chemistry, present in numerous naturally occurring and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties[9].

Catecholamines

Among the most important derivatives are the catecholamines, which function as neurotransmitters and hormones.[10][11] These include dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), all synthesized from the amino acid L-tyrosine.[11][12] They are crucial for physiological processes such as the stress response, cardiovascular function, and mood regulation.[10]

Synthetic Derivatives

The versatility of the catechol structure allows for a vast array of synthetic derivatives with applications in pharmaceuticals, agrochemicals, and materials science.[13] Common synthetic modifications include etherification, esterification, and alkylation of the hydroxyl groups, or functionalization of the aromatic ring through nitration, halogenation, or sulfonation.[13] These modifications can alter the solubility, reactivity, and biological activity of the parent compound.[13] For instance, some catechol derivatives are being investigated for their potential to induce the production of nerve growth factor (NGF), offering therapeutic possibilities for neurodegenerative disorders like Alzheimer's disease.[14]

Table 2: Examples of Catechol Derivatives and Their Applications

| Derivative | Type | Key Applications |

| Dopamine | Natural (Catecholamine) | Neurotransmitter involved in reward, motivation, and motor control.[10] |

| Epinephrine (Adrenaline) | Natural (Catecholamine) | Hormone and neurotransmitter central to the "fight-or-flight" response.[10][12] |

| Norepinephrine (Noradrenaline) | Natural (Catecholamine) | Neurotransmitter and hormone that increases heart rate and blood pressure.[10][12] |

| Levodopa (L-DOPA) | Synthetic Prodrug | A precursor to dopamine used in the treatment of Parkinson's disease.[15] |

| Methyldopa | Synthetic | An alpha-2 adrenergic agonist used to treat high blood pressure.[15] |

| Isoetharine | Synthetic | A selective beta-2 adrenergic agonist used as a bronchodilator for asthma.[15] |

| Vanillin | Synthetic | A flavoring agent synthesized from guaiacol, a catechol derivative.[3] |

| Urushiol | Natural | A component of poison ivy, also used in coatings.[16] |

Biosynthesis and Signaling Pathways

The primary signaling pathway involving catechol derivatives is the biosynthesis of catecholamines. This multi-step enzymatic process begins with the amino acid L-tyrosine.[12][17][18]

Catecholamine Biosynthesis Pathway

-

Tyrosine to L-DOPA: The pathway starts with the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine), catalyzed by the enzyme tyrosine hydroxylase (TH). This is the rate-limiting step in catecholamine synthesis.[12][17][19]

-

L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC) then converts L-DOPA to dopamine.[12][18]

-

Dopamine to Norepinephrine: Dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[10][18]

-

Norepinephrine to Epinephrine: Finally, in the chromaffin cells of the adrenal medulla, phenylethanolamine N-methyltransferase (PNMT) methylates norepinephrine to produce epinephrine.[10][17]

Caption: The enzymatic pathway of catecholamine biosynthesis from L-tyrosine.

Experimental Protocols

Extraction of Catechins from Tea Leaves

This protocol describes a general solvent-based extraction method for catechins, a class of compounds containing a catechol moiety, from tea leaves.[20]

Methodology:

-

Sample Preparation: Dry and grind tea leaves to a fine powder to increase the surface area for extraction.

-

Solvent Selection: Choose an appropriate solvent. Hot water is a traditional choice, while ethanol (B145695) can offer higher efficiency, particularly at increased concentrations.[20] Other green solvents like butanol and ethyl acetate (B1210297) are also effective.[20]

-

Extraction Process:

-

Immerse the powdered tea leaves in the selected solvent.

-

For hot water extraction, maintain a temperature that facilitates the breakdown of cell walls without degrading the catechins.

-

Agitate the mixture for a specified duration to enhance the release of catechins.

-

-

Separation:

-

Filter the mixture to separate the solid plant material from the liquid extract.

-

The resulting catechin-rich solution can be further processed.

-

-

Purification (Optional): For higher purity, techniques like High-Performance Liquid Chromatography (HPLC) or membrane filtration can be employed to isolate specific catechin (B1668976) compounds.[20]

Synthesis of Substituted Catechols from Phenols

This protocol outlines a one-pot synthesis method for converting phenols into their corresponding catechols.[21]

Methodology:

-

Reaction Setup: In a suitable reaction flask, dissolve the starting phenol (B47542) in tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add magnesium chloride (MgCl2), triethylamine (B128534) (Et3N), and paraformaldehyde.

-

Formation of Salicylaldehyde (B1680747): Stir the mixture, allowing the ortho-formylation of the phenol to proceed, forming the corresponding salicylaldehyde.

-

Dakin Oxidation: After the initial reaction, treat the mixture with aqueous sodium hydroxide (B78521) (NaOH) and hydrogen peroxide (H2O2). This step oxidizes the salicylaldehyde to the catechol.

-

Workup and Isolation:

-

Neutralize the reaction mixture.

-

Extract the catechol product using an appropriate organic solvent.

-

Purify the product using techniques such as distillation or recrystallization.

-

Quantification of Catechol using HPLC

This protocol details a method for the simultaneous determination of catechol, hydroquinone, and phenol in urine samples using HPLC with fluorimetric detection.[22]

Methodology:

-

Sample Preparation:

-

Perform acid hydrolysis on the urine sample.

-

Saturate the sample with sodium sulphate.

-

Extract the analytes with diethyl ether.

-

-

Chromatographic Conditions:

-

Column: C18 column.

-

Mobile Phase: A gradient elution using two buffers:

-

Buffer A: 10 mM sodium acetate with 0.5% (v/v) acetic acid.

-

Buffer B: Buffer A with an additional 20% (v/v) acetonitrile.

-

-

Detection: Variable-wavelength fluorimetric detection.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate catechol, hydroquinone, and phenol. Under the described conditions, their retention times are approximately 6.8, 2.9, and 13.6 minutes, respectively.[22]

-

Quantify the concentrations based on a calibration curve generated from standards.

-

Experimental and Analytical Workflow

The study of catechol compounds, from natural product identification to the design of new bioactive molecules, follows a structured workflow. This involves isolation, characterization, and computational analysis to understand their properties and potential applications.

Caption: A general workflow for the study of catechol compounds.

Applications in Research and Drug Development

The unique chemical properties of the catechol moiety make it a versatile pharmacophore in drug design and a valuable tool in material science.

-

Antioxidant Properties: Catechols are effective antioxidants due to their ability to donate a hydrogen atom and stabilize the resulting radical.[16] This property is leveraged in pharmaceuticals and to prevent oxidative degradation in various materials.[15][16]

-

Chelating Agents: The two adjacent hydroxyl groups can act as a chelating agent, binding to metal ions. This is useful in formulations to inactivate metal ions that could compromise product stability or efficacy.[15][16]

-

Adhesive Properties: Inspired by the adhesive proteins of marine mussels, catechol-based functionalities are used to create functional materials and coatings.

-

Pharmacological Scaffolds: The catechol structure is a key component in many active pharmaceutical ingredients, serving as a foundation for drugs targeting a wide range of conditions, from neurodegenerative diseases to hypertension.[9][15]

This guide provides a foundational understanding of catechol compounds for professionals in research and drug development. The provided data and protocols serve as a starting point for further exploration and innovation in this exciting field of chemistry.

References

- 1. Catechol oxidase | Research Starters | EBSCO Research [ebsco.com]

- 2. Catechol oxidase - Wikipedia [en.wikipedia.org]

- 3. Catechol - Wikipedia [en.wikipedia.org]

- 4. Melanin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Diversity of catechol 2,3-dioxygenase genes of bacteria responding to dissolved organic matter derived from different sources in a eutrophic lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bacterial degradation of catechol - PMC [pmc.ncbi.nlm.nih.gov]